molecular formula C51H82N16O17S2 B15295804 Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2

Cat. No.: B15295804
M. Wt: 1255.4 g/mol
InChI Key: PRTDIYYSVLAMOT-UHFFFAOYSA-N
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Description

The compound Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is characterized by the presence of acetylated cysteine residues protected by acetamidomethyl (Acm) groups, which help in stabilizing the peptide structure and preventing unwanted reactions during synthesis and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process, optimizing reaction conditions, and ensuring high purity and yield. Automated peptide synthesizers are commonly used to streamline the process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.

Major Products Formed

    Disulfide Bonds: Formed during oxidation of cysteine residues.

    Modified Peptides: Resulting from substitution reactions, which can introduce new functional groups or alter the peptide’s properties.

Scientific Research Applications

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: has diverse applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of biomaterials, biosensors, and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets, such as enzymes, receptors, or other proteins, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: is unique due to its specific sequence and the presence of Acm-protected cysteine residues. This protection enhances the peptide’s stability and prevents unwanted side reactions, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C51H82N16O17S2

Molecular Weight

1255.4 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(acetamidomethylsulfanyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[1-[[3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H82N16O17S2/c1-8-26(4)42(67-50(84)41(25(2)3)66-48(82)37(60-29(7)71)22-86-24-59-28(6)70)49(83)57-19-39(74)61-33(16-30-11-13-31(72)14-12-30)46(80)64-35(20-68)44(78)56-18-38(73)62-34(17-40(75)76)47(81)63-32(10-9-15-55-51(53)54)45(79)65-36(43(52)77)21-85-23-58-27(5)69/h11-14,25-26,32-37,41-42,68,72H,8-10,15-24H2,1-7H3,(H2,52,77)(H,56,78)(H,57,83)(H,58,69)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,81)(H,64,80)(H,65,79)(H,66,82)(H,67,84)(H,75,76)(H4,53,54,55)

InChI Key

PRTDIYYSVLAMOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSCNC(=O)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CSCNC(=O)C)NC(=O)C

Origin of Product

United States

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